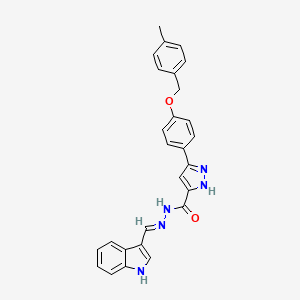![molecular formula C19H13F9N2O6 B2358752 [[2,5-Bis(2,2,2-trifluorethoxy)benzoyl]amino] N-[4-(Trifluormethoxy)phenyl]carbamate CAS No. 400078-48-0](/img/structure/B2358752.png)
[[2,5-Bis(2,2,2-trifluorethoxy)benzoyl]amino] N-[4-(Trifluormethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[4-(trifluoromethoxy)phenyl]carbamate is a synthetic organic compound characterized by its trifluoroethoxy and trifluoromethoxy substituents. These groups contribute to its significant electron-withdrawing properties, impacting its reactivity and stability in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor in the synthesis of complex fluorinated compounds.
Studied for its potential to introduce trifluoromethyl groups into organic molecules.
Biology
Investigated for its biological activity, including enzyme inhibition and interaction with protein targets.
Medicine
Explored for potential therapeutic uses, given its unique chemical properties and interactions at the molecular level.
Industry
Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the introduction of trifluoroethoxy groups followed by the addition of the benzoylamino and phenylcarbamate moieties. Typical synthetic routes involve:
Step 1: : Introduction of the trifluoroethoxy groups to the benzoyl framework using reagents like trifluoroethanol and a base, such as potassium carbonate, under reflux conditions.
Step 2: : Formation of the benzoylamino intermediate through an amide coupling reaction with suitable coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Step 3: : Addition of the trifluoromethoxyphenyl group using a nucleophilic aromatic substitution reaction, typically under anhydrous conditions and inert atmosphere.
Industrial Production Methods
Industrially, the production involves scalable techniques, including continuous flow reactions and microwave-assisted synthesis, to enhance efficiency and yield. Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the aromatic rings, using oxidizing agents like potassium permanganate.
Reduction: : Reduction can be performed using reagents like lithium aluminum hydride, targeting the carbonyl groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, influenced by the electron-withdrawing trifluoroethoxy and trifluoromethoxy groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents like chlorine or bromine in the presence of a catalyst for electrophilic substitution.
Major Products
Oxidation: : Oxidized aromatic derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated benzoylamino derivatives.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions involving its trifluoroethoxy and trifluoromethoxy groups. These interactions often include hydrogen bonding, π-π stacking, and van der Waals forces with various biological and chemical targets. The electron-withdrawing nature of these groups also affects the compound's reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated benzoylamino and phenylcarbamate derivatives, [2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[4-(trifluoromethoxy)phenyl]carbamate is unique due to the specific positioning and combination of its trifluoroethoxy and trifluoromethoxy groups, enhancing its stability and reactivity.
Similar Compounds
[2,5-difluoro]benzoyl N-phenylcarbamate: : Less stable due to fewer electron-withdrawing groups.
[2,5-bis(trifluoromethyl)benzoyl]amino N-phenylcarbamate: : Different reactivity due to trifluoromethyl groups instead of trifluoroethoxy.
This compound stands out due to its unique combination of substituents, making it valuable for various applications in science and industry.
Eigenschaften
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F9N2O6/c20-17(21,22)8-33-12-5-6-14(34-9-18(23,24)25)13(7-12)15(31)30-36-16(32)29-10-1-3-11(4-2-10)35-19(26,27)28/h1-7H,8-9H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLTGKSGYDDSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F9N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)
![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2358678.png)


![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2358685.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)



